4-Bromo-2-chloro-6-cyclopropanecarbonylphenol
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Overview
Description
4-Bromo-2-chloro-6-cyclopropanecarbonylphenol is a chemical compound with the molecular formula C10H8BrClO2. It is characterized by the presence of bromine, chlorine, and a cyclopropane ring attached to a phenol group. This compound is primarily used for research purposes and has various applications in organic synthesis and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-6-cyclopropanecarbonylphenol typically involves the bromination and chlorination of phenolic compounds followed by the introduction of a cyclopropane ring. One common method involves the reaction of 4-bromo-2-chlorophenol with cyclopropanecarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-6-cyclopropanecarbonylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones, while reduction reactions can modify the cyclopropane ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used to oxidize the phenolic group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine or chlorine atoms.
Oxidation: Quinones and other oxidized derivatives of the phenolic group.
Reduction: Modified cyclopropane derivatives and reduced phenolic compounds.
Scientific Research Applications
4-Bromo-2-chloro-6-cyclopropanecarbonylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-6-cyclopropanecarbonylphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorophenol: Similar structure but lacks the cyclopropane ring.
4-Bromo-2-iodoaniline: Contains an iodine atom instead of chlorine and lacks the cyclopropane ring.
4-Bromo-2-fluorobenzoic acid: Contains a fluorine atom and a carboxylic acid group instead of the cyclopropane ring.
Uniqueness
4-Bromo-2-chloro-6-cyclopropanecarbonylphenol is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific research applications .
Properties
Molecular Formula |
C10H8BrClO2 |
---|---|
Molecular Weight |
275.52 g/mol |
IUPAC Name |
(5-bromo-3-chloro-2-hydroxyphenyl)-cyclopropylmethanone |
InChI |
InChI=1S/C10H8BrClO2/c11-6-3-7(9(13)5-1-2-5)10(14)8(12)4-6/h3-5,14H,1-2H2 |
InChI Key |
XPCZIUOBMSLXKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=C(C(=CC(=C2)Br)Cl)O |
Origin of Product |
United States |
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